Predicted Physicochemical Profile Differentiator: XLogP3-AA of 6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole vs. 6-Bromo-4-methylbenzimidazole
Predicted lipophilicity (XLogP3-AA) of 6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole is 1.7, substantially lower than that of the des-hydroxymethyl comparator 6-bromo-4-methylbenzimidazole [1][2]. The hydroxymethyl group introduces an H-bond donor, reducing logP and potentially improving aqueous solubility.
| Evidence Dimension | XLogP3-AA (predicted partition coefficient) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 6-Bromo-4-methylbenzimidazole: XLogP3-AA = 2.6 (PubChem CID 3539267) |
| Quantified Difference | Δ = –0.9 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
A lower logP value suggests better solubility and potentially improved pharmacokinetic profile, making the compound more suitable for fragment-based or lead-like libraries than the non-hydroxylated analog.
- [1] PubChem. (2026). 6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole. XLogP3-AA = 1.7. View Source
- [2] PubChem. (2026). 6-Bromo-4-methyl-1H-benzimidazole. XLogP3-AA = 2.6. View Source
